N-(4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide
Vue d'ensemble
Description
N-(4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DPCPX, and it belongs to the class of xanthine derivatives. DPCPX is known to act as a selective antagonist for the adenosine A1 receptor, which makes it a promising candidate for the treatment of various diseases.
Mécanisme D'action
DPCPX acts as a selective antagonist for the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the body. Adenosine A1 receptor activation has been shown to have various physiological effects, including reducing heart rate, vasodilation, and inhibition of neurotransmitter release. DPCPX binds to the adenosine A1 receptor and prevents its activation, leading to the opposite effects.
Biochemical and Physiological Effects:
DPCPX has been shown to have various biochemical and physiological effects in scientific research. In cardiovascular diseases, DPCPX has been shown to reduce blood pressure, improve coronary blood flow, and prevent myocardial ischemia. In neurological disorders, DPCPX has been investigated for its neuroprotective properties, including reducing oxidative stress and inflammation. DPCPX has also been shown to have anti-cancer properties by inhibiting tumor growth and inducing apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DPCPX in lab experiments is its high selectivity for the adenosine A1 receptor, which allows researchers to study the specific effects of adenosine A1 receptor antagonism. However, one limitation of using DPCPX is its low solubility in water, which may require the use of organic solvents. In addition, DPCPX may have off-target effects on other receptors, which should be taken into consideration in experimental design.
Orientations Futures
There are several future directions for the scientific research on DPCPX. One direction is to investigate the potential therapeutic applications of DPCPX in other diseases, such as diabetes and inflammatory disorders. Another direction is to explore the structure-activity relationship of DPCPX and develop more potent and selective adenosine A1 receptor antagonists. Furthermore, the development of novel drug delivery systems for DPCPX may improve its pharmacokinetic properties and enhance its therapeutic efficacy.
Applications De Recherche Scientifique
DPCPX has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurological disorders, and cancer. The selective antagonism of adenosine A1 receptor by DPCPX has been shown to have beneficial effects on the cardiovascular system, including reducing blood pressure and improving coronary blood flow. In addition, DPCPX has been investigated for its neuroprotective properties in the treatment of Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
N-[4-(4-benzhydrylpiperazine-1-carbonyl)phenyl]methanesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c1-32(30,31)26-23-14-12-22(13-15-23)25(29)28-18-16-27(17-19-28)24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-15,24,26H,16-19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUXGPARIGKBTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}phenyl)methanesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.